2-Chloro-3-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-iodo-4-methylpyridine is a compound with the molecular formula C6H5ClIN . It reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular weight of 2-Chloro-3-iodo-4-methylpyridine is 253.47 . The compound has a solid physical state at 20 degrees Celsius .Physical And Chemical Properties Analysis
2-Chloro-3-iodo-4-methylpyridine is a solid at 20 degrees Celsius . It has a molecular weight of 253.47 . The compound should be stored under inert gas and is sensitive to light and air .Scientific Research Applications
Halogen Exchange Reactions
2-Chloro-3-iodo-4-methylpyridine is used in halogen exchange reactions, a process vital for modifying the halogen atoms in pyridine compounds. This modification is crucial for the synthesis of different derivatives that have applications in pharmaceuticals and agrochemicals. For example, the halogen/halogen displacement technique allows for the conversion of chloropyridines into their corresponding iodo compounds, which are key intermediates in various synthesis processes (Schlosser & Cottet, 2002).
Synthesis of Organic Compounds
The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity and structural features are exploited in the preparation of compounds with potential pharmacological activities. The synthesis processes often involve multiple steps, including condensation, cyclization, and halogenation, to achieve the desired product with high purity and yield. This demonstrates the compound's versatility and importance in organic synthesis (Fan, 2008).
Structural and Vibrational Analysis
Research on 2-Chloro-3-iodo-4-methylpyridine also encompasses studies on its molecular structure, vibrational properties, and electronic characteristics. These investigations provide insights into the compound's stability, reactivity, and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the compound's molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding its behavior in various chemical reactions (Velraj, Soundharam, & Sridevi, 2015).
Water Oxidation Catalysis
Another intriguing application of related compounds involves their role in catalyzing water oxidation. Research in this area explores the use of metal complexes with pyridine ligands, including derivatives of 2-Chloro-3-iodo-4-methylpyridine, as catalysts in water oxidation reactions. These studies aim to understand the mechanistic aspects of the catalytic process and improve the efficiency of water splitting, which is fundamental for sustainable energy production (Kaveevivitchai et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-iodo-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668235 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4-methylpyridine | |
CAS RN |
926922-28-3 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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